An In-Depth Technical Guide to the Core Chemical Structure and Properties of Alpha-Carotene
An In-Depth Technical Guide to the Core Chemical Structure and Properties of Alpha-Carotene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-carotene (B108777), a prominent member of the carotenoid family, is a lipophilic pigment abundant in various fruits and vegetables. As a provitamin A carotenoid, it serves as a precursor to retinol, essential for vision, immune function, and cellular differentiation. Beyond its role as a vitamin A source, alpha-carotene exhibits potent antioxidant properties, contributing to the mitigation of oxidative stress implicated in numerous chronic diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of alpha-carotene. Detailed experimental protocols for its extraction, quantification, and in vitro evaluation are presented, alongside an exploration of its modulation of key cellular signaling pathways, including PI3K/Akt, MAPK, and Nrf2. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
Alpha-carotene is a tetraterpenoid hydrocarbon characterized by a polyene chain of conjugated double bonds, which is responsible for its characteristic color and antioxidant activity. Its structure consists of a β-ionone ring at one end and an α-ionone ring at the other.
Figure 1: Chemical Structure of Alpha-Carotene.
Table 1: Physicochemical Properties of Alpha-Carotene
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₅₆ | [1] |
| Molar Mass | 536.87 g/mol | [1] |
| Appearance | Deep purple prisms or polyhedra | [2] |
| Melting Point | 187.5 °C | [1] |
| Solubility | Practically insoluble in water; Freely soluble in carbon disulfide and chloroform; Soluble in ether and benzene; Slightly soluble in petroleum ether and alcohol. | [2] |
| Absorption Maxima (in Chloroform) | 454 nm, 485 nm | [2] |
| Absorption Maxima (in Hexane) | 422 nm, 444 nm, 473 nm | N/A |
| Optical Rotation | [α]D +385° (in benzene) | [2] |
Biological Properties and Activities
Alpha-carotene exhibits a range of biological activities that are beneficial to human health.
Provitamin A Activity
Alpha-carotene is a precursor to vitamin A (retinol).[3] In the body, it can be cleaved by the enzyme β-carotene 15,15'-monooxygenase 1 (BCO1) to yield one molecule of retinol.[3] Retinol is crucial for vision, immune function, cell growth, and differentiation.[3] The vitamin A activity of alpha-carotene is considered to be about half that of beta-carotene (B85742).[4]
Antioxidant Activity
The conjugated double bond system in the polyene chain of alpha-carotene allows it to effectively quench singlet oxygen and scavenge other reactive oxygen species (ROS).[5] This antioxidant activity helps protect cells from oxidative damage to lipids, proteins, and DNA, which is implicated in the pathogenesis of various chronic diseases.[5]
Anti-Cancer Potential
Epidemiological studies have suggested an inverse association between the consumption of carotenoid-rich foods and the risk of certain cancers.[6] While research on alpha-carotene is less extensive than on other carotenoids, some studies indicate its potential to inhibit the growth of cancer cells.[6] This effect may be attributed to its antioxidant properties and its ability to modulate cell signaling pathways involved in cell proliferation and apoptosis.[7]
Cardiovascular Health
Higher dietary intake and circulating levels of alpha-carotene have been associated with a reduced risk of cardiovascular disease (CVD).[8] Its antioxidant and anti-inflammatory properties are thought to contribute to this protective effect by inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of alpha-carotene.
Extraction of Alpha-Carotene from Carrots
This protocol describes a standard solvent extraction method for obtaining alpha-carotene from carrots.
Materials:
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Fresh carrots
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Petroleum ether (or hexane)
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Anhydrous sodium sulfate (B86663)
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Mortar and pestle or blender
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Separatory funnel
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Sample Preparation: Wash and peel fresh carrots. Grate or chop them into small pieces.
-
Homogenization: Homogenize 10 g of the carrot sample with 50 mL of acetone using a mortar and pestle or a blender until a uniform slurry is obtained.
-
Extraction: Filter the slurry through Whatman No. 1 filter paper into a flask. Repeat the extraction of the residue with 25 mL of acetone twice to ensure complete extraction of the pigments.
-
Partitioning: Combine the acetone extracts and transfer them to a separatory funnel. Add 50 mL of petroleum ether and 50 mL of distilled water. Shake the funnel gently to partition the carotenoids into the petroleum ether layer.
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Washing: Discard the lower aqueous layer. Wash the upper petroleum ether layer with 50 mL of distilled water two to three times to remove residual acetone.
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Drying: Pass the petroleum ether extract through a funnel containing anhydrous sodium sulfate to remove any remaining water.
-
Concentration: Evaporate the solvent from the extract using a rotary evaporator at a temperature below 40°C.
-
Storage: Dissolve the resulting carotenoid extract in a known volume of a suitable solvent (e.g., hexane) and store it at -20°C in the dark to prevent degradation.
Quantification of Alpha-Carotene by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the separation and quantification of alpha-carotene.
Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727), methyl-tert-butyl ether (MTBE), and water. A typical starting condition is Methanol:MTBE:Water (81:15:4, v/v/v) changing to a higher concentration of MTBE over the run.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of alpha-carotene of known concentrations in the mobile phase or a suitable solvent.
-
Sample Preparation: Dilute the extracted sample (from section 3.1) with the mobile phase to a concentration within the linear range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the alpha-carotene peak in the chromatogram based on its retention time compared to the standard. Quantify the concentration of alpha-carotene in the sample by comparing its peak area to the standard curve.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol describes a common method to evaluate the antioxidant capacity of alpha-carotene.
Materials:
-
Alpha-carotene standard
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a series of dilutions of alpha-carotene in methanol.
-
Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each alpha-carotene dilution. For the control, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
In Vitro Cell Viability: MTT Assay
This protocol is used to assess the effect of alpha-carotene on the viability of cancer cells in culture.
Materials:
-
Cancer cell line (e.g., human prostate cancer cells, PC-3)
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Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Alpha-carotene
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of alpha-carotene in the cell culture medium (with a final DMSO concentration not exceeding 0.1%). Replace the medium in the wells with the medium containing different concentrations of alpha-carotene. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the cell viability as a percentage of the vehicle control.
Modulation of Cellular Signaling Pathways
Carotenoids, including alpha-carotene, have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, survival, and antioxidant defense. While much of the research has focused on beta-carotene or carotenoids as a group, the structural similarity of alpha-carotene suggests it likely shares similar mechanisms of action.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Some studies suggest that carotenoids can inhibit the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells.[9][10]
Figure 2: Potential Inhibition of the PI3K/Akt Pathway by Alpha-Carotene.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Depending on the specific MAPK cascade (e.g., ERK, JNK, p38), its activation can lead to either cell survival or apoptosis. Evidence suggests that carotenoids can modulate MAPK signaling, although the effects can be cell-type and context-dependent.[11]
Figure 3: Potential Modulation of the MAPK/ERK Pathway by Alpha-Carotene.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and detoxifying enzymes. Carotenoids have been shown to activate the Nrf2 pathway, thereby enhancing the cell's capacity to combat oxidative stress.
Figure 4: Potential Activation of the Nrf2 Antioxidant Pathway by Alpha-Carotene.
Experimental Workflow Example
The following diagram illustrates a typical workflow for investigating the effects of alpha-carotene on a cancer cell line.
References
- 1. Dietary beta-carotene and alpha-tocopherol combination does not inhibit atherogenesis in an ApoE-deficient mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-Carotene and alpha-tocopherol inhibit the development of atherosclerotic lesions in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-carotene accelerates resolution of atherosclerosis by promoting regulatory T cell expansion in the atherosclerotic lesion [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carotenoids as modulators of the PI3K/Akt/mTOR pathway: innovative strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. β-carotene inhibits MAPKs signaling pathways on rat colonic epithelial cells to attenuate TNF-α-induced intestinal inflammation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
